Cas no 2138113-07-0 (4-Ethyl-1-(prop-1-en-2-yl)cyclohex-2-en-1-ol)

4-Ethyl-1-(prop-1-en-2-yl)cyclohex-2-en-1-ol Chemical and Physical Properties
Names and Identifiers
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- 4-ethyl-1-(prop-1-en-2-yl)cyclohex-2-en-1-ol
- EN300-1155963
- 2138113-07-0
- 4-Ethyl-1-(prop-1-en-2-yl)cyclohex-2-en-1-ol
-
- Inchi: 1S/C11H18O/c1-4-10-5-7-11(12,8-6-10)9(2)3/h5,7,10,12H,2,4,6,8H2,1,3H3
- InChI Key: ZFDNDIKPKIKYAG-UHFFFAOYSA-N
- SMILES: OC1(C(=C)C)C=CC(CC)CC1
Computed Properties
- Exact Mass: 166.135765193g/mol
- Monoisotopic Mass: 166.135765193g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 205
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 20.2Ų
- XLogP3: 3.1
4-Ethyl-1-(prop-1-en-2-yl)cyclohex-2-en-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1155963-1.0g |
4-ethyl-1-(prop-1-en-2-yl)cyclohex-2-en-1-ol |
2138113-07-0 | 1g |
$0.0 | 2023-06-09 |
4-Ethyl-1-(prop-1-en-2-yl)cyclohex-2-en-1-ol Related Literature
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Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184
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Qingxiao Zou,Weilong Liu New J. Chem., 2021,45, 530-534
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Zhe Peng,Shuwei Wang,Jingjing Zhou,Yan Jin,Yang Liu,Yinping Qin,Cai Shen,Weiqiang Han,Deyu Wang J. Mater. Chem. A, 2016,4, 2427-2432
Additional information on 4-Ethyl-1-(prop-1-en-2-yl)cyclohex-2-en-1-ol
Chemical Profile of 4-Ethyl-1-(prop-1-en-2-yl)cyclohex-2-en-1-ol (CAS No. 2138113-07-0)
4-Ethyl-1-(prop-1-en-2-yl)cyclohex-2-en-1-ol, identified by its Chemical Abstracts Service (CAS) number 2138113-07-0, is a complex organic compound with significant applications in the field of pharmaceutical chemistry and synthetic organic chemistry. This compound belongs to the class of cyclohexenols, characterized by a cyclohexene ring substituted with an ethyl group and an allyl group at the 1-position. The unique structural features of this molecule make it a valuable intermediate in the synthesis of more complex bioactive molecules.
The molecular structure of 4-Ethyl-1-(prop-1-en-2-yl)cyclohex-2-en-1-ol consists of a cyclohexane core with two double bonds, one of which is conjugated with an alcohol functional group. The presence of both an ethyl substituent and an allyl group introduces steric and electronic effects that influence its reactivity and potential applications. This compound exhibits moderate solubility in organic solvents such as dichloromethane, ethyl acetate, and toluene, making it suitable for various synthetic transformations.
In recent years, there has been growing interest in the development of novel heterocyclic compounds for their pharmaceutical potential. 4-Ethyl-1-(prop-1-en-2-yl)cyclohex-2-en-1-ol has been explored as a building block in the synthesis of more complex scaffolds. Its cyclohexene backbone provides a stable framework for further functionalization, while the alcohol group offers opportunities for derivatization via esterification, etherification, or oxidation reactions.
One of the most promising applications of 4-Ethyl-1-(prop-1-en-2-yl)cyclohex-2-en-1-ol is in the field of drug discovery. Researchers have utilized this compound as a precursor in the synthesis of potential therapeutic agents targeting various biological pathways. For instance, derivatives of this molecule have been investigated for their anti-inflammatory and analgesic properties. The conjugation of the cyclohexene ring with pharmacophoric groups has been shown to enhance binding affinity to biological targets, making it a valuable scaffold for medicinal chemists.
The synthesis of 4-Ethyl-1-(prop-1-en-2-yl)cyclohex-2-en-1-ol typically involves multi-step organic reactions starting from commercially available precursors. One common synthetic route involves the Friedel-Crafts alkylation of cyclohexene followed by allylation and hydroxylation steps. Advanced techniques such as transition metal-catalyzed cross-coupling reactions have also been employed to achieve higher regioselectivity and yield. These synthetic strategies highlight the versatility of this compound as a synthetic intermediate.
Recent advances in computational chemistry have further enhanced the understanding of 4-Ethyl-1-(prop-1-en--2-y)cyclohex--2--en--1--ol's reactivity and potential applications. Molecular modeling studies have revealed that this compound can adopt multiple conformations depending on its environment, which can influence its interactions with biological targets. These insights have guided the design of more effective derivatives with improved pharmacological properties.
The pharmacological evaluation of 4-Ethyl--(prop--1--en--2--y)cyclohex--2--en--1--ol and its derivatives has shown promising results in preclinical studies. For example, certain analogs have demonstrated significant anti-inflammatory activity by modulating key signaling pathways involved in inflammation. Additionally, some derivatives have exhibited mild analgesic effects, suggesting potential therapeutic applications in pain management. These findings underscore the importance of this compound as a lead structure in drug discovery efforts.
From a synthetic chemistry perspective, 4-Ethyl--(prop--1--en--2--y)cyclohex--2--en--1--ol serves as an excellent model for studying regioselective functionalization reactions. Its unique structural features provide chemists with opportunities to develop new methodologies for constructing complex molecular architectures. This has implications not only in pharmaceutical research but also in materials science, where similar compounds may find applications as monomers or intermediates in polymer synthesis.
The future prospects for 4-Ethyl----(prop----)-cyclohex----)-ol (CAS No.--2138113----07----0) are promising, with ongoing research focused on expanding its chemical space and exploring new biological activities. Innovations in synthetic methodologies will continue to drive the development of novel derivatives with enhanced properties. As our understanding of molecular interactions grows, so too will the potential applications of this versatile compound.
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